molecular formula C15H15N3O3S B7702089 N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7702089
M. Wt: 317.4 g/mol
InChI Key: UVVPUAINIRJHSH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as FTOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTOB is a heterocyclic compound that belongs to the class of oxadiazoles and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have shown that this compound can inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This compound has also been found to induce apoptosis in cancer cells by activating the p38 MAPK pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells and protect neurons from oxidative stress-induced damage. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its fluorescent properties, anti-cancer and neuroprotective effects, and anti-inflammatory properties. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide research. One potential direction is to investigate the use of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to explore the use of this compound in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity in vivo.

Synthesis Methods

N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide synthesis involves a multistep process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. The next step involves the reaction of furan-2-carbonyl chloride with 3-amino-5-mercapto-1,2,4-oxadiazole to form furan-2-ylmethyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide. The final step involves the purification of the compound through column chromatography.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in various scientific research fields, including cancer therapy, neuroprotection, and bioimaging. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. In addition, this compound has been used as a fluorescent probe for bioimaging due to its fluorescent properties.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-13(16-10-11-4-2-8-20-11)6-1-7-14-17-15(18-21-14)12-5-3-9-22-12/h2-5,8-9H,1,6-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVPUAINIRJHSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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